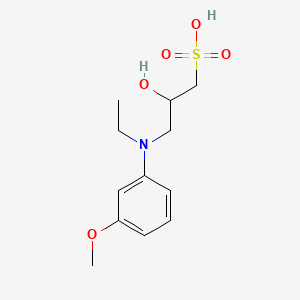
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H4Cl4N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine atoms at specific positions on the pyrimidine and phenyl rings, which significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with 2,3,4-trichlorophenylboronic acid in the presence of a palladium catalyst. This Suzuki coupling reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exhibiting anticancer activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but fewer chlorine atoms.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with different halogen substitutions, affecting its chemical properties and applications.
2-Chloro-5-(3,4,5-trichlorophenyl)pyrimidine: A structural isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C10H4Cl4N2 |
|---|---|
Peso molecular |
294.0 g/mol |
Nombre IUPAC |
2-chloro-5-(2,3,4-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-2-1-6(8(12)9(7)13)5-3-15-10(14)16-4-5/h1-4H |
Clave InChI |
LLFKHHAUBKZLEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=CN=C(N=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)



